5-Chloro-2-fluoro-4-methoxyaniline
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Overview
Description
5-Chloro-2-fluoro-4-methoxyaniline is an aromatic amine with the molecular formula C7H7ClFNO It is characterized by the presence of a chloro, fluoro, and methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 5-chloro-2-fluoro-4-nitroanisole with an appropriate amine source under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon and a hydrogen source like hydrogen gas or a hydride donor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 2-fluoro-4-methoxyaniline followed by catalytic hydrogenation to reduce the nitro group to an amine. This process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but lacks the fluoro group.
4-Chloro-2-fluoro-5-methoxyaniline: Differently substituted aniline with similar functional groups.
3-Chloro-5-fluoro-4-methoxyaniline: Another isomer with a different substitution pattern.
Uniqueness
5-Chloro-2-fluoro-4-methoxyaniline is unique due to its specific combination of chloro, fluoro, and methoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are desired.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHAQNRGCKXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781589-73-8 |
Source
|
Record name | 5-chloro-2-fluoro-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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